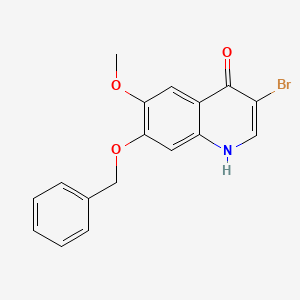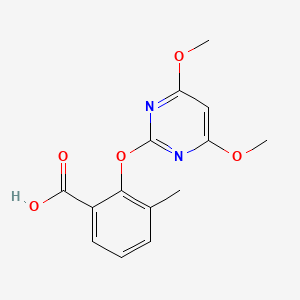
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an oxy linkage to a methylbenzoic acid moiety
Preparation Methods
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid typically involves the following steps:
Synthesis of 2-amino-4,6-dimethoxypyrimidine: This intermediate is prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and a phase transfer catalyst, using dimethyl carbonate as the methylating agent.
Formation of the final compound: The 2-amino-4,6-dimethoxypyrimidine is then reacted with 3-methylbenzoic acid under suitable conditions to form the desired product. The reaction conditions may include the use of a coupling agent and a base to facilitate the formation of the oxy linkage.
Chemical Reactions Analysis
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy groups and the oxy linkage can participate in substitution reactions with suitable reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and benzoic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can be compared with other similar compounds, such as:
2-amino-4,6-dimethoxypyrimidine: This compound is an intermediate in the synthesis of the target compound and shares the pyrimidine ring structure.
Methyl 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate: This compound has a similar structure but with additional pyrimidine rings attached to the benzoic acid moiety.
Bensulfuron-methyl: A sulfonylurea herbicide that shares structural similarities with the target compound and is used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxy linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113761-61-8 |
|---|---|
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methylbenzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-8-5-4-6-9(13(17)18)12(8)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18) |
InChI Key |
OTFPPPXZJAEQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


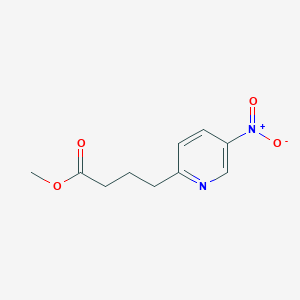
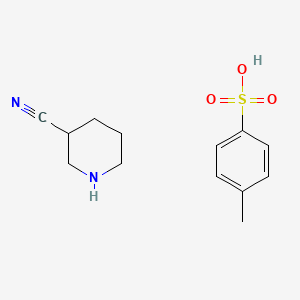






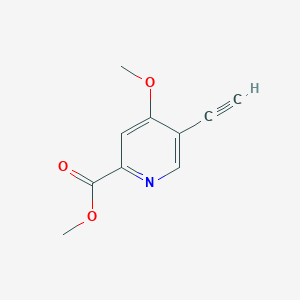
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


